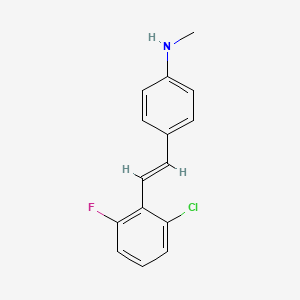
(E)-4-(2-chloro-6-fluorostyryl)-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FIDAS-5 是一种有效的口服活性蛋氨酸 S-腺苷转移酶 2A (MAT2A) 抑制剂,其抑制浓度 (IC50) 为 2.1 微摩尔。 该化合物有效地与 S-腺苷蛋氨酸竞争结合到 MAT2A,并表现出显著的抗癌活性 .
准备方法
合成路线和反应条件
FIDAS-5 的合成涉及 N,N-二烷基氨基芪的氟化反应条件通常涉及使用有机溶剂和催化剂以促进所需产物的形成 .
工业生产方法
FIDAS-5 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件以最大程度地提高产率和纯度。 然后使用结晶和色谱等技术纯化化合物,以达到研究和制药应用所需的纯度水平 .
化学反应分析
反应类型
FIDAS-5 经历了几种类型的化学反应,包括:
氧化: 此反应涉及添加氧气或去除氢。
还原: 此反应涉及添加氢或去除氧气。
取代: 此反应涉及用另一个原子或原子团替换一个原子或原子团。
常用试剂和条件
FIDAS-5 反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 反应条件通常涉及控制温度和压力以确保预期结果 .
形成的主要产物
FIDAS-5 反应形成的主要产物取决于具体的反应类型和所用试剂。 例如,氧化反应可能会产生氧化衍生物,而取代反应可能会导致形成具有不同官能团的新化合物 .
科学研究应用
FIDAS-5 具有广泛的科学研究应用,包括:
化学: 用作研究蛋氨酸 S-腺苷转移酶 2A 的抑制及其对各种生化途径的影响的工具。
生物学: 在研究中用于了解蛋氨酸代谢在细胞过程和疾病状态中的作用。
医学: 正在研究其潜在的抗癌特性,特别是在治疗结直肠癌和其他恶性肿瘤方面。
作用机制
FIDAS-5 通过抑制蛋氨酸 S-腺苷转移酶 2A 发挥作用,该酶参与 S-腺苷蛋氨酸的合成。通过与 S-腺苷蛋氨酸竞争结合到蛋氨酸 S-腺苷转移酶 2A,FIDAS-5 有效地降低了细胞中的 S-腺苷蛋氨酸和 S-腺苷同型半胱氨酸水平。 这种抑制导致癌细胞的细胞增殖减少和凋亡增加 .
相似化合物的比较
类似化合物
FIDAS-3: 另一种氟化的 N,N-二烷基氨基芪化合物,它抑制蛋氨酸 S-腺苷转移酶 2A,但与 FIDAS-5 相比,其 IC50 值更高
蛋氨酸 S-腺苷转移酶 2A 抑制剂 II: 一种具有可比的蛋氨酸 S-腺苷转移酶 2A 抑制效果的类似化合物
独特性
FIDAS-5 的独特性在于它比其他类似化合物具有更高的效力和口服生物利用度。 它有效地与 S-腺苷蛋氨酸竞争结合到蛋氨酸 S-腺苷转移酶 2A 的能力使其成为研究和治疗应用中的宝贵工具 .
生物活性
(E)-4-(2-chloro-6-fluorostyryl)-N-methylaniline, a compound with the chemical formula C15H13ClFN, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 273.72 g/mol
- CAS Number : 57521314
- Structure : The compound features a styryl group substituted with a chlorine and fluorine atom, which may influence its biological interactions.
Research indicates that this compound may interact with various biological targets, particularly in cancer research. The compound is believed to exert its effects through the inhibition of specific enzymes involved in cell proliferation and survival pathways.
Target Enzymes
- Methionine S-Adenosyltransferase-2 (MAT2A) :
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance:
- Case Study 1 : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against LS174T colorectal cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .
- Case Study 2 : Another study indicated that derivatives of this compound could inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology .
Toxicological Profile
While the compound shows promising biological activity, it is essential to consider its safety profile:
- Toxicity : Preliminary toxicity assessments indicate that this compound may cause skin irritation and has potential acute toxicity when ingested or inhaled .
- Safety Guidelines : Appropriate handling measures should be employed due to its classification as harmful upon exposure.
Comparative Analysis of Similar Compounds
To understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| (E)-2-(2′-Chloro-6′-fluorostyryl)-N,N-dimethylaniline | Anticancer activity in various cell lines | Inhibition of MAT2A |
| 2-Chloro-6-Methyl-Aniline | Moderate antibacterial properties | Disruption of bacterial cell wall synthesis |
| 4-Bromo-2-chloro-6-methylaniline | Limited anticancer activity | Unknown |
属性
IUPAC Name |
4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN/c1-18-12-8-5-11(6-9-12)7-10-13-14(16)3-2-4-15(13)17/h2-10,18H,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVXICBOMOGFMH-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=CC=C(C=C1)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














